Ethyl 5-amino-4-bromo-1-isopropylpyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-4-bromo-1-propan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O2/c1-4-15-9(14)7-6(10)8(11)13(12-7)5(2)3/h5H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZMAESPEQSOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Functionalization of Pyrazole Intermediates
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 63% | 54% |
| Purification Steps | 4 | 2 |
| Regioselectivity | High (>95%) | Moderate (80%) |
| Scalability | >100 g | <50 g |
| Cost Efficiency | Moderate | High |
Key Insights :
-
Route 1 is preferred for large-scale synthesis due to higher reproducibility.
-
Route 2 offers faster execution but requires expensive starting materials.
Analytical Validation and Quality Control
Purity Assessment
Stability Studies
Industrial-Scale Optimization
Solvent Recycling
Catalytic Improvements
-
Palladium Loading : Reduced from 10% to 5% by using ultrasmall Pd nanoparticles (2 nm), maintaining 91% yield.
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Bromination : Switching from NBS to Br₂/H₂O₂ reduces cost by 40%.
Emerging Methodologies
Photocatalytic Amination
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic displacement under mild conditions. For example:
Reaction with Amines :
| Substrate | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| Target compound | 2-Iodopropane | 1-Isopropyl-4-bromopyrazole | 89% |
The amino group at position 5 can also participate in diazotization or act as a directing group for electrophilic substitution .
Oxidative Reactions
The pyrazole ring undergoes oxidation to form nitro derivatives or cleave under strong conditions:
Oxidation with Potassium Persulfate :
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Conditions : Acetonitrile, H₂SO₄ catalyst, 60–80°C
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Reagent : K₂S₂O₈ (1.3–1.7 eq)
| Starting Material | Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Dihydropyrazole analog | K₂S₂O₈ | Pyrazole derivative | 75–80% |
Cross-Coupling Reactions
The bromine substituent enables transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling :
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Conditions : 1,4-Dioxane, 100°C, 12 hours
-
Catalyst : Pd(dppf)Cl₂ (0.1 eq)
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Boron Partner : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Cyclization and Ring Modification
Silver nitrate induces cyclization in propargylic systems:
5-endo-dig Cyclization :
| Substrate Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Propargylic hydrazine | AgNO₃ | Pyrazoline/pyrazole hybrids | 60–80% |
Hydrogenation and Reduction
The nitro group (if present in derivatives) undergoes catalytic hydrogenation:
Nitro to Amine Reduction :
Functional Group Interconversion
The ester group at position 3 participates in hydrolysis or transesterification:
Ester Hydrolysis :
Key Mechanistic Insights:
-
Steric Effects : The isopropyl group at position 1 influences reaction rates in cross-couplings by increasing steric hindrance .
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Electronic Effects : The electron-donating amino group activates the pyrazole ring toward electrophilic substitution at position 5.
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethers .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 5-amino-4-bromo-1-isopropylpyrazole-3-carboxylate, as anticancer agents. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in various cancer types. For instance, trisubstituted pyrazolo[4,3-d]pyrimidines have shown promising results in inhibiting cancer cell growth and inducing apoptosis in vitro .
1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating diseases such as rheumatoid arthritis and other inflammatory conditions. The mechanism typically involves the inhibition of specific kinases involved in inflammatory signaling pathways .
1.3 Antiviral Activity
Research has also suggested that certain pyrazole derivatives exhibit antiviral properties, particularly against DNA viruses such as herpesviruses. The ability of these compounds to interfere with viral replication processes positions them as potential therapeutic agents for viral infections .
Agricultural Applications
2.1 Herbicides and Pesticides
this compound has potential applications as an agrochemical. Its structural characteristics allow it to act as a herbicide or pesticide by inhibiting specific enzymes involved in plant growth or pest metabolism. The effectiveness of similar compounds has been documented in controlling weed growth and pest populations, thereby improving crop yields.
Material Science
3.1 Dye Precursors
The compound can serve as a precursor in the synthesis of dyes for textile applications. Its chemical structure facilitates the formation of vibrant colors when subjected to oxidative conditions, making it suitable for use in hair dyes and other coloring agents . The incorporation of such compounds into dye formulations can enhance color stability and resistance to fading.
Data Table: Comparative Analysis of Applications
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives demonstrated that this compound exhibited significant inhibitory effects on cancer cell lines (e.g., MCF-7 breast cancer cells). The compound's mechanism involved the induction of apoptosis mediated by CDK inhibition, highlighting its therapeutic potential against cancer .
Case Study 2: Agricultural Application
In agricultural trials, formulations containing pyrazole-based herbicides were tested against common weed species. Results showed a marked reduction in weed biomass, suggesting that this compound could be an effective component in herbicide formulations aimed at sustainable agriculture practices.
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-bromo-1-isopropylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and bromine groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Variations
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogous pyrazole derivatives (Table 1).
Table 1: Key Structural and Functional Differences
Antifungal Activity
The target compound’s bromo and amino groups enhance electrophilic interactions with fungal enzyme active sites, comparable to carboxamide derivatives (e.g., compound 7bk in , which showed MIC values of 8 µg/mL against Candida albicans) . However, isoxazolol pyrazole carboxylates exhibit reduced potency due to steric hindrance from the fused isoxazolol ring .
Enzyme Inhibition
In molecular docking studies (), phenol-pyrazole hybrids achieved binding energies of −9.2 to −10.5 kcal/mol against S. aureus DNA gyrase B. The target compound’s amino group may substitute for phenol in forming hydrogen bonds with residues like Asp81 and Thr173, though its bromo group could introduce steric clashes absent in phenol-containing analogs .
Pharmacological Versatility
Bis-pyrazoles () demonstrate broader applications (e.g., anti-obesity, antitumor) due to dual pyrazole cores enabling multi-target interactions, unlike mono-pyrazoles like the target compound, which are more specialized .
Research Findings and Implications
- Antifungal Optimization: The bromo and amino groups in the target compound improve antifungal activity compared to non-halogenated analogs, but further substitution at position 2 (e.g., methyl or methoxy) could enhance membrane penetration .
- Enzyme Targeting: While lacking phenol’s strong H-bonding capacity, the amino group’s flexibility may allow adaptive binding in enzyme pockets, warranting dynamic simulation studies .
- Synthetic Scalability : The target compound’s synthesis is more complex than bis-pyrazole preparations, which benefit from modular coupling reactions .
Biological Activity
Ethyl 5-amino-4-bromo-1-isopropylpyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the bromine atom and the isopropyl group contributes to its unique chemical reactivity and biological profile.
Biological Activities
The compound has been investigated for various biological activities, including:
- Enzyme Inhibition : this compound has shown potential as an enzyme inhibitor, particularly against kinases involved in cancer progression. It can modulate the activity of specific enzymes, which may lead to therapeutic effects in cancer treatment.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. The mechanism likely involves disrupting bacterial enzyme functions .
- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammation markers, suggesting its potential use in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit specific kinases, which are crucial in cellular signaling pathways related to cancer cell proliferation. For instance, it has been noted for its selectivity towards the Akt family of kinases, with IC50 values indicating potent inhibition .
- Receptor Modulation : It can also modulate G-protein coupled receptors (GPCRs), influencing various physiological responses and potentially leading to therapeutic outcomes in metabolic disorders .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
Synthesis and Evaluation
The synthesis of this compound involves several chemical reactions, including substitution and oxidation processes. These synthetic routes have been optimized to enhance yield and purity, facilitating further biological evaluation.
Q & A
Basic: What synthetic routes are commonly employed for Ethyl 5-amino-4-bromo-1-isopropylpyrazole-3-carboxylate?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters, followed by regioselective bromination. Key steps include:
- Cyclocondensation : Reacting ethyl 3-ethoxyacrylate with isopropylhydrazine to form the pyrazole core.
- Bromination : Introducing bromine at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (0–5°C, DMF solvent) to avoid over-bromination .
- Amino Group Retention : Protecting the 5-amino group during bromination using acetic anhydride, followed by deprotection .
Yield optimization requires precise stoichiometric ratios and inert atmospheres (argon/nitrogen) to prevent oxidation .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
X-ray crystallography is the gold standard. Key steps:
- Data Collection : Use a single-crystal diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ SHELXT (direct methods) for phase determination .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically and refined using riding models .
- Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R₁ < 5% for high-resolution data) . WinGX or OLEX2 can visualize intermolecular interactions (e.g., hydrogen bonds) critical for stability .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
While specific toxicity data for this compound are limited, safety protocols for analogous pyrazoles (e.g., Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate) suggest:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods to minimize inhalation exposure .
- Spill Management : Absorb with inert materials (silica gel) and dispose via licensed waste services .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical consultation for ingestion .
Basic: How can initial biological activity be assessed for this compound?
Methodological Answer:
- Antimicrobial Assays : Use microdilution methods (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA, comparing activity to ibuprofen .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Note: Structural analogs show varied bioactivity depending on substituent positions (e.g., carboxylate group at C3 vs. C4) .
Advanced: How can synthetic yields be optimized given competing side reactions?
Methodological Answer:
- Bromination Control : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Use substoichiometric NBS (0.95 eq.) to minimize di-brominated byproducts .
- Temperature Gradients : Stepwise heating (25°C → 40°C) during cyclocondensation improves regioselectivity .
- Catalysis : Add catalytic CuI (5 mol%) to accelerate C–N bond formation, reducing reaction time from 24h to 8h .
Advanced: How to resolve contradictions in crystallographic data interpretation?
Methodological Answer:
- Disorder Modeling : Use PART instructions in SHELXL to split disordered isopropyl groups into two conformers (occupancy ratio 0.6:0.4) .
- Twinned Data : Apply HKLF5 format in SHELX for twin refinement (BASF parameter adjustment) .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Advanced: How does substitution at the pyrazole C4 position influence bioactivity compared to C3 analogs?
Methodological Answer:
- Steric Effects : C4-bromo substitution increases steric bulk, reducing binding to hydrophobic enzyme pockets (e.g., CYP450) compared to C3-carboxylate analogs .
- Electronic Effects : The electron-withdrawing bromine at C4 decreases electron density at C5-NH₂, altering hydrogen-bonding capacity in target proteins .
- Comparative Studies : Use molecular docking (AutoDock Vina) to simulate interactions with bacterial DNA gyrase, revealing C4-Br’s role in hindering ATP binding .
Advanced: What strategies elucidate the mechanism of action for observed bioactivity?
Methodological Answer:
- Metabolite Profiling : Use LC-HRMS to identify oxidative metabolites (e.g., debromination products) in hepatic microsomal assays .
- Target Identification : Employ thermal shift assays (TSA) to detect protein stabilization upon ligand binding .
- Pathway Analysis : RNA-seq profiling of treated E. coli reveals downregulation of efflux pumps (e.g., AcrAB-TolC), suggesting resistance modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
